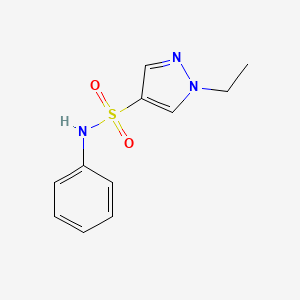![molecular formula C21H14ClN3O4 B4702895 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyano-N-(3-methylphenyl)acrylamide](/img/structure/B4702895.png)
3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyano-N-(3-methylphenyl)acrylamide
Descripción general
Descripción
3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyano-N-(3-methylphenyl)acrylamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.
Aplicaciones Científicas De Investigación
3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyano-N-(3-methylphenyl)acrylamide has been studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. In addition, it has been shown to have potential as a scaffold for the development of novel drugs targeting various diseases.
Mecanismo De Acción
The mechanism of action of 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyano-N-(3-methylphenyl)acrylamide is not fully understood. However, studies have suggested that it may exert its anti-cancer activity by inhibiting the activity of certain enzymes involved in cell proliferation and survival. It has also been suggested that it may modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyano-N-(3-methylphenyl)acrylamide can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the growth of various bacterial and fungal strains. In addition, it has been shown to reduce inflammation in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyano-N-(3-methylphenyl)acrylamide in lab experiments is its potential as a scaffold for the development of novel drugs targeting various diseases. However, its limitations include its relatively low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
Future research on 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyano-N-(3-methylphenyl)acrylamide could focus on the development of more efficient synthesis methods and the optimization of its pharmacological properties. In addition, studies could investigate its potential applications in other fields, such as agriculture and environmental science. Finally, further research could explore its potential as a therapeutic agent for various diseases, including cancer, inflammatory diseases, and infectious diseases.
Propiedades
IUPAC Name |
(Z)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-(3-methylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O4/c1-13-3-2-4-15(9-13)24-21(26)14(12-23)10-17-6-8-20(29-17)18-7-5-16(25(27)28)11-19(18)22/h2-11H,1H3,(H,24,26)/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOABVHWBIGVRX-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C(=C\C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-chlorobenzyl)thio]-5-[(2-pyrimidinylthio)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4702812.png)
![methyl 6-{[(4-bromo-5-methyl-1H-pyrazol-1-yl)acetyl]amino}-3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B4702819.png)

![2-({5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4702836.png)
![N~2~-(2,4-dimethylphenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4702839.png)
![2-{4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B4702851.png)
![5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4702855.png)
![4-{[3-(isopropoxycarbonyl)-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoic acid](/img/structure/B4702874.png)
![2-{1-[(4-methyl-1-piperazinyl)acetyl]-3-oxo-2-piperazinyl}-N-phenylacetamide](/img/structure/B4702881.png)
![2-methyl-5-[(4-methyl-1-piperazinyl)carbonyl]-1-(methylsulfonyl)indoline](/img/structure/B4702883.png)
![6-allyl-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4702885.png)

![N-(2,6-dimethylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4702910.png)
![1-[2-(propylsulfonyl)benzoyl]piperidine](/img/structure/B4702916.png)